molecular formula C19H18N2O3 B2808157 (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide CAS No. 489404-78-6

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide

Cat. No.: B2808157
CAS No.: 489404-78-6
M. Wt: 322.364
InChI Key: BMFXPTWLNORZHH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position, a 2-methoxyphenyl amide substituent, and a 5-(2-methylcyclopropyl)furan-2-yl moiety at the β-position. The compound’s (E)-stereochemistry is critical for its structural rigidity and interaction with biological targets, as evidenced by similar acrylamides .

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-9-15(12)17-8-7-14(24-17)10-13(11-20)19(22)21-16-5-3-4-6-18(16)23-2/h3-8,10,12,15H,9H2,1-2H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXPTWLNORZHH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Formation of the acrylamide moiety: The acrylamide moiety can be formed through a condensation reaction between an amine and an acrylate derivative.

    Substitution with the methoxyphenyl group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide exhibit promising anticancer properties. For instance, the compound's structural features allow it to interact with tubulin, inhibiting cancer cell proliferation and metastasis. A study highlighted that derivatives with similar functionalities were effective against various cancer cell lines, suggesting a pathway for the development of new anticancer drugs .

Mechanism of Action
The proposed mechanism involves the inhibition of microtubule dynamics, which is critical for cell division. By stabilizing or destabilizing microtubules, these compounds can effectively induce apoptosis in cancer cells. The presence of the cyano group enhances binding affinity to target proteins, making it a valuable scaffold for further modifications aimed at improving efficacy and selectivity .

Organic Synthesis

Versatile Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its unique combination of functional groups facilitates various reactions, including nucleophilic additions and cycloadditions. This property is particularly useful in synthesizing biologically active compounds and natural products .

Case Study: Cycloaddition Reactions
A notable application is its use in cycloaddition reactions involving cyclopropane derivatives. Studies have shown that this compound can participate in intramolecular nucleophilic additions, leading to the formation of seven-membered N-heterocycles. This reaction pathway has been optimized to yield high selectivity and efficiency, making it a valuable reaction for synthetic chemists .

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The cyano group and the furan ring are likely to play key roles in its binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Furan vs. Thiophene : Replacement of the furan ring (target compound) with thiophene (DM497) reduces steric bulk but increases electron density, enhancing interactions with aromatic residues in targets like α7-nAChR .
  • Cyclopropyl vs. Trifluoromethyl : The 2-methylcyclopropyl group in the target compound may improve metabolic stability compared to the electron-withdrawing trifluoromethyl group in ’s compound, which enhances protease binding but increases susceptibility to hydrolysis .
  • Amide Substituents: The 2-methoxyphenyl group in the target compound likely provides a balance between lipophilicity and steric hindrance, contrasting with the polar 2-(2-methoxyphenoxy)ethyl group in compound 4i, which improves aqueous solubility but may reduce membrane permeability .

Biological Activity

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 318.36 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of 2-cyanoacrylamide with specific substituents that enhance its biological activity. The process typically employs microwave-assisted techniques to improve yield and reduce reaction time, as demonstrated in the synthesis of related compounds .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, a study on 2-cyano-3-substituted acrylamides revealed their effectiveness against Tobacco Mosaic Virus (TMV), with inhibitory rates comparable to established antiviral agents .

Anti-inflammatory Potential

The compound's structure suggests it may possess anti-inflammatory properties. In vitro assays have shown that related acrylamides can modulate cytokine production and reduce inflammation markers such as nitric oxide (NO) and interleukins (ILs). For example, JMPR-01, a phenylacrylamide derivative, demonstrated significant anti-inflammatory effects in animal models, reducing edema and leukocyte migration significantly .

Anticancer Activity

Preliminary studies indicate that derivatives of cyanoacrylamides can exhibit anticancer activities. A study on 2-cyano-N-furan-2-ylmethyl derivatives reported promising results against various cancer cell lines, suggesting that modifications to the acrylamide structure can enhance cytotoxic effects .

Case Studies

  • Antiviral Efficacy :
    • A series of 2-cyano-3-substituted acrylamides were synthesized and tested against TMV. The compounds displayed protective effects with inhibition rates over 58%, indicating potential as antiviral agents in agricultural applications .
  • Anti-inflammatory Mechanisms :
    • JMPR-01 was evaluated in models of induced inflammation, showing a dose-dependent reduction in edema and inflammatory cytokines. These findings support the hypothesis that similar compounds could be developed for therapeutic use in inflammatory diseases .
  • Anticancer Screening :
    • A study involving various cyanoacrylamide derivatives highlighted their selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.